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Compound of Interest

Compound Name: Cyclotheonellazole A

Cat. No.: B12429873

Introduction

Cyclotheonellazole A (CTL-A) is a complex macrocyclic peptide first isolated from the marine
sponge Theonella affinis swinhoei. It has garnered significant interest within the scientific and
drug development communities due to its potent inhibitory activity against human neutrophil
elastase (HNE).[1][2] Elastase is a serine protease implicated in the pathophysiology of various
inflammatory diseases, including acute lung injury (ALI) and acute respiratory distress
syndrome (ARDS).[1][3] The unique structure of Cyclotheonellazole A, which includes
nonproteinogenic amino acids, presents a significant challenge for structural elucidation and
chemical synthesis.[4] Accurate and comprehensive spectroscopic analysis is therefore critical
for verifying the identity, purity, and conformation of both natural and synthetic samples of CTL-
A, forming the foundation for further biological evaluation and drug development.

This document provides a detailed overview of the key spectroscopic techniques—High-
Resolution Electrospray lonization Mass Spectrometry (HRESIMS) and Nuclear Magnetic
Resonance (NMR) spectroscopy—used to characterize Cyclotheonellazole A.

Spectroscopic Data

Quantitative spectroscopic data is essential for the unambiguous identification of
Cyclotheonellazole A. The following tables outline the expected data from HRESIMS and
NMR analyses.
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(Note: The detailed *H and 3C NMR chemical shift assignments for Cyclotheonellazole A are
reported in specialized literature, such as the Supporting Information of the Journal of
Medicinal Chemistry, 2022, 65(4), 2971-2987. Researchers should refer to such primary
sources for the complete, assigned datasets. The tables below are structured templates for
presenting such data.)

Table 1: HRESIMS Data for Cyclotheonellazole A

High-resolution mass spectrometry provides the elemental composition of the molecule by
measuring the mass-to-charge ratio with very high accuracy.

Parameter Value

Molecular Formula CssH4sNsO10S2

lonization Mode ESI+

Adduct [M+H]*+

Calculated Mass 841.2962

Observed Mass Value to be determined experimentally

Table 2: *H NMR Spectroscopic Data Template for
Cyclotheonellazole A

IH NMR spectroscopy identifies the hydrogen atoms in the molecule, providing information
about their chemical environment, proximity, and coupling relationships.

Position o (ppm) Multiplicity J (Hz)
e.g., H-2 [value] [e.g., d] [value]
e.g., H-3a [value] [e.g., dd] [value, value]
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Table 3: **C NMR Spectroscopic Data Template for
Cyclotheonellazole A

13C NMR spectroscopy identifies the carbon skeleton of the molecule. The chemical shifts are
indicative of the functional groups and hybridization of the carbon atoms.

Position o (ppm)
e.g., C-1 [value]
e.g., C-2 [value]

Experimental Protocols

The following protocols describe standard methodologies for the spectroscopic analysis of
Cyclotheonellazole A.

Protocol 1: High-Resolution Electrospray lonization
Mass Spectrometry (HRESIMS)

This protocol outlines the procedure for determining the accurate mass and molecular formula
of Cyclotheonellazole A.

1. Sample Preparation: a. Accurately weigh approximately 0.1-0.5 mg of purified
Cyclotheonellazole A. b. Dissolve the sample in 1.0 mL of a high-purity solvent (e.qg.,
methanol, acetonitrile, or a mixture thereof) to create a stock solution. c. Further dilute the stock
solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final
concentration of 1-10 pg/mL.

2. Instrumentation and Parameters: a. Instrument: A high-resolution mass spectrometer, such
as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray lonization
(ESI) source.[3] b. lonization Mode: Positive ion mode ([M+H]*) is typically used for peptides. c.
Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 uL/min. d. Mass
Range: Scan from m/z 150 to 1500. e. Source Parameters:
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e Capillary Voltage: 3.5 - 4.5 kV

e Drying Gas (Nz2): Flow rate of 8-12 L/min

e Gas Temperature: 250 - 350 °C f. Calibration: Ensure the instrument is calibrated with a
known standard (e.g., sodium formate or a commercial calibration mix) immediately prior to
analysis to ensure high mass accuracy (<5 ppm).

3. Data Analysis: a. Acquire the spectrum and identify the peak corresponding to the
protonated molecule [M+H]*. b. Use the instrument's software to calculate the elemental
composition based on the measured accurate mass. c. Compare the observed mass with the
calculated mass for the expected molecular formula (CssHa4sNsO10S2) to confirm the identity.

Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy

This protocol covers the acquisition of one-dimensional (*H, 13C) and two-dimensional (COSY,
HSQC, HMBC) NMR spectra for the complete structural elucidation of Cyclotheonellazole A.

1. Sample Preparation: a. Dissolve 2-5 mg of purified Cyclotheonellazole A in approximately
0.5 mL of a deuterated solvent (e.g., DMSO-des, CDCls, or CD30D).[3] b. Filter the solution
through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrumentation: a. Spectrometer: A high-field NMR spectrometer (400 MHz or higher is
recommended) equipped with a cryoprobe for enhanced sensitivity.[3] b. Temperature: Set the
sample temperature to 298 K (25 °C).

3. 1D NMR Experiments: a. *H NMR:

e Acquire a standard one-pulse proton spectrum.

o Set the spectral width to cover a range of -2 to 12 ppm.

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent signal (e.g., DMSO-de at d 2.50 ppm).[3] b.
B3C NMR:

e Acquire a proton-decoupled carbon spectrum.

o Set the spectral width to cover a range of -10 to 220 ppm.

» Reference the spectrum to the solvent signal (e.g., DMSO-de at d 39.52 ppm).[3]
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4. 2D NMR Experiments for Structural Elucidation: a. COSY (Correlation Spectroscopy): To
identify proton-proton spin-spin couplings (typically through 2-3 bonds). This helps establish
connectivity within individual amino acid residues. b. HSQC (Heteronuclear Single Quantum
Coherence): To identify direct one-bond correlations between protons and their attached
carbons. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically
2-3 bonds) correlations between protons and carbons. This is crucial for connecting the
individual structural fragments and establishing the macrocyclic ring structure. d. NOESY
(Nuclear Overhauser Effect Spectroscopy) or ROESY: To identify through-space correlations
between protons that are close to each other, providing key information about the molecule's
3D conformation and stereochemistry.

5. Data Processing and Analysis: a. Process all spectra using appropriate software (e.g.,
MestReNova, TopSpin, VnmrJ). b. Apply Fourier transformation, phase correction, and baseline
correction. c. Integrate *H NMR signals and pick peaks for all spectra. d. Systematically
analyze the 2D correlation maps to assemble the molecular structure, assign all proton and
carbon signals, and determine the relative stereochemistry.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
Cyclotheonellazole A.
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Figure 1. Experimental workflow for the spectroscopic analysis of Cyclotheonellazole A.

Signaling Pathway

This diagram illustrates the mechanism of action for Cyclotheonellazole A as an inhibitor of
human neutrophil elastase in the context of acute lung injury.
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Figure 2. Inhibition of the elastase pathway by Cyclotheonellazole A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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